(S)-2-Phenylbutane-1,4-diol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions (temperature, pressure, catalysts, etc.), and the yield of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemicals. It may also include its spectral properties (UV/Vis, IR, NMR, etc.) .Scientific Research Applications
Asymmetric Synthesis and Organic Chemistry
- (S)-2-Phenylbutane-1,4-diol and its derivatives have shown notable applications in the field of asymmetric organic synthesis. One derivative, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, is particularly valuable for its role as a reagent in the asymmetric synthesis of organoboronates. It acts as a protective group for boronic acids and facilitates the production of various diastereo- and enantiomerically pure organoboron reagents, crucial for asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
- Advancements in the synthetic methods of these compounds, especially those focusing on green chemistry principles, have been significant. Researchers have developed more sustainable and efficient methods to synthesize these derivatives, enhancing their utility in organic synthesis (Hu & Shan, 2020).
Biocatalysis
- The use of microorganisms in biocatalysis, involving compounds like 4-phenylbutan-2-ols, has been explored. Candida parapsilosis ATCC 7330, for instance, has been used for the oxidative kinetic resolution of these alcohols, producing optically pure allylic alcohols and 4-phenylbutan-2-ols. This process highlights the potential of biocatalysis in producing enantiomerically pure compounds (Sivakumari, Preetha, & Chadha, 2014).
Coordination Chemistry and Materials Science
- The coordination chemistry of (S)-2-Phenylbutane-1,4-diol derivatives has been studied, particularly in the synthesis and characterization of metal complexes. These complexes have potential applications in various fields, including materials science and catalysis. For example, complexes involving (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one have been explored for their antibacterial and antioxidant properties (Ejidike & Ajibade, 2015).
Chemical Analysis and Characterization
- The diastereomeric resolution and purification of C2-symmetric 2,3-diphenylbutane-1,4-diol using techniques like (S)-proline and boric acid reaction have been investigated. This research contributes to the development of methodologies for obtaining pure enantiomers, which are crucial in fields like pharmaceuticals and agrochemicals (Periasamy, Rao, & Seenivasaperumal, 2001).
Pharmaceutical and Medical Research
- In pharmaceutical research, derivatives of (S)-2-Phenylbutane-1,4-diol have been synthesized and studied for their potential medical applications. For instance, studies on the synthesis of novel organic nitrates and their vasodilator profiles highlight the therapeutic potential of these compounds in cardiovascular diseases (Chegaev et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-phenylbutane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKYMGISZDCIY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505636 | |
Record name | (2S)-2-Phenylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylbutane-1,4-diol | |
CAS RN |
61548-77-4 | |
Record name | (2S)-2-Phenylbutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.